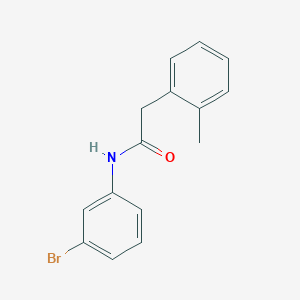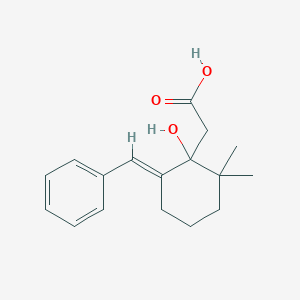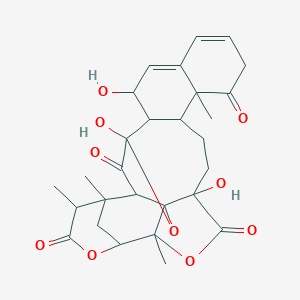
N-(3-bromophenyl)-2-(2-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-bromophenyl)-2-(2-methylphenyl)acetamide, commonly known as Br-MPA, is a chemical compound that belongs to the class of acetamide derivatives. It is a white crystalline powder that has been extensively studied for its potential in various scientific research applications.
科学的研究の応用
Br-MPA has been studied extensively for its potential in various scientific research applications. One of the major areas of interest is its potential as an anticancer agent. Studies have shown that Br-MPA exhibits cytotoxicity against various cancer cell lines, including breast, colon, and lung cancer cells. It has also been shown to induce apoptosis, inhibit cell proliferation, and disrupt the cell cycle in cancer cells.
Another area of interest is its potential as an anti-inflammatory agent. Br-MPA has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages. It has also been shown to reduce inflammation in animal models of inflammatory diseases, such as rheumatoid arthritis.
作用機序
The mechanism of action of Br-MPA is not fully understood. However, studies have suggested that it may exert its anticancer and anti-inflammatory effects through multiple pathways. It has been shown to inhibit the activity of various enzymes, such as COX-2 and HDAC, which are involved in cancer and inflammatory pathways. It has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects
Br-MPA has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting the cell cycle. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In addition, Br-MPA has been shown to have antioxidant properties and may protect against oxidative stress.
実験室実験の利点と制限
Br-MPA has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. It has also been extensively studied, and its potential in various scientific research applications has been well-established. However, one limitation is that its mechanism of action is not fully understood, which may hinder its development as a therapeutic agent.
将来の方向性
There are several future directions for the research on Br-MPA. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. Another area of interest is its potential as a tool for chemical biology research. Br-MPA can be used as a chemical probe to study various biological pathways and processes. Overall, the research on Br-MPA has the potential to lead to the development of novel therapeutic agents and to advance our understanding of various biological processes.
Conclusion
In conclusion, Br-MPA is a promising chemical compound that has been extensively studied for its potential in various scientific research applications. Its synthesis method is well-established, and its potential as an anticancer and anti-inflammatory agent has been well-established. Further studies are needed to elucidate its mechanism of action and to optimize its efficacy and safety. The research on Br-MPA has the potential to lead to the development of novel therapeutic agents and to advance our understanding of various biological processes.
合成法
The synthesis of Br-MPA involves the reaction of 3-bromoaniline with 2-methylphenylacetic acid in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified through recrystallization to obtain Br-MPA in high purity. The synthesis method has been well-established and is widely used in research laboratories.
特性
製品名 |
N-(3-bromophenyl)-2-(2-methylphenyl)acetamide |
|---|---|
分子式 |
C15H14BrNO |
分子量 |
304.18 g/mol |
IUPAC名 |
N-(3-bromophenyl)-2-(2-methylphenyl)acetamide |
InChI |
InChI=1S/C15H14BrNO/c1-11-5-2-3-6-12(11)9-15(18)17-14-8-4-7-13(16)10-14/h2-8,10H,9H2,1H3,(H,17,18) |
InChIキー |
PWRIRMQQIAXPIJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)Br |
正規SMILES |
CC1=CC=CC=C1CC(=O)NC2=CC(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4a,6a,7,10-tetramethyl-3,4,4a,4b,5,6,6a,6b,7,7a,8,9,10,11,12a,13,13a,13b,14,15-icosahydro-2H-naphtho[2',1':4,5]indeno[1,2-b]indolizin-2-one](/img/structure/B239968.png)



![[2-(6-Methoxy-1-oxo-1,2,3,4-tetrahydro-2-naphthalenyl)-1-methyl-5-oxocyclopentyl]acetaldehyde](/img/structure/B239991.png)




![1-Benzyl-4-[(4-methoxyphenoxy)acetyl]piperazine](/img/structure/B240002.png)


